Aurora kinase inhibitor-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

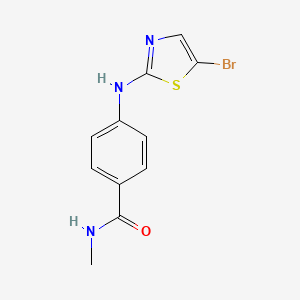

Molekularformel |

C11H10BrN3OS |

|---|---|

Molekulargewicht |

312.19 g/mol |

IUPAC-Name |

4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide |

InChI |

InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15) |

InChI-Schlüssel |

IMMYNZJEOGNQTM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Aurora Kinase Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature on a specific compound designated "Aurora kinase inhibitor-11" is limited. To provide a comprehensive technical guide that meets the core requirements of this request, this document will focus on the well-characterized and clinically relevant Aurora kinase inhibitors, AZD1152-HQPA (Barasertib) , a selective Aurora B inhibitor, and Alisertib (MLN8237) , a selective Aurora A inhibitor. These compounds serve as exemplary models to elucidate the intricate mechanisms of action of this important class of anticancer agents.

Introduction to Aurora Kinases and Their Inhibition

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. In mammalian cells, there are three main isoforms: Aurora A, Aurora B, and Aurora C. Aurora A is crucial for centrosome maturation and separation, as well as for the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to overlap with Aurora B, particularly in meiosis.

Given their critical role in cell division, the overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors are small molecules designed to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and disrupting the mitotic process, ultimately leading to cancer cell death.

Core Mechanism of Action

The primary mechanism of action for Aurora kinase inhibitors is the competitive inhibition of the kinase's ability to phosphorylate its downstream substrates. This is achieved by the inhibitor occupying the ATP-binding site on the enzyme. However, the specific cellular consequences of this inhibition depend on which Aurora kinase isoform is targeted.

Selective Inhibition of Aurora A (e.g., Alisertib/MLN8237)

Inhibition of Aurora A kinase leads to defects in the formation and function of the mitotic spindle. The key molecular and cellular consequences include:

-

Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A results in defects in centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles.[1]

-

Mitotic Arrest: The presence of defective spindles activates the spindle assembly checkpoint (SAC), causing a transient arrest in mitosis.[1]

-

Apoptosis or Mitotic Catastrophe: Cells that are unable to resolve the mitotic arrest may undergo apoptosis directly from mitosis or exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This results in aneuploid daughter cells that may subsequently undergo apoptosis or senescence.[1]

Selective Inhibition of Aurora B (e.g., AZD1152-HQPA/Barasertib)

Inhibition of Aurora B kinase disrupts the chromosomal passenger complex's functions, leading to a different set of cellular outcomes:

-

Failure of Cytokinesis: A primary consequence of Aurora B inhibition is the failure of the cell to complete cytokinesis, the final stage of cell division where the cytoplasm is divided.[2][3]

-

Endoreduplication and Polyploidy: Cells that fail cytokinesis re-enter the cell cycle without dividing, leading to a doubling of their chromosome content (endoreduplication) and the formation of large, polyploid cells.[2][3]

-

Apoptosis: The accumulation of polyploid cells and the associated genomic instability ultimately trigger apoptotic cell death.[2][3]

-

Inhibition of Histone H3 Phosphorylation: A key biomarker for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3). Aurora B inhibitors potently block this phosphorylation event.[2]

Quantitative Data on Representative Inhibitors

The potency and selectivity of Aurora kinase inhibitors are critical determinants of their biological effects. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Inhibitor | Target(s) | IC50 | Ki | Cell Growth Inhibition (GI50/IC50) |

| AZD1152-HQPA | Aurora B >> Aurora A | 0.37 nM (Aurora B), 1368 nM (Aurora A)[4] | 0.36 nM (Aurora B)[2][3], 1369 nM (Aurora A)[3] | 3-40 nM in leukemia cell lines[4], 8-125 nM in breast cancer cell lines[5] |

| Alisertib (MLN8237) | Aurora A >> Aurora B | 1.2 nM (Aurora A)[6], 396.5 nM (Aurora B)[6] | Not explicitly stated | 0.003-1.71 µM in multiple myeloma cell lines[6] |

| MK-8745 | Aurora A >> Aurora B | 0.6 nM (Aurora A)[7][8], 280 nM (Aurora B)[8] | Not explicitly stated | Not explicitly stated |

| CCT129202 | Pan-Aurora | 42 nM (Aurora A), 198 nM (Aurora B), 227 nM (Aurora C)[9] | 49.8 nM (Aurora A)[9] | 0.08-1.7 µM in various human tumor cell lines[9] |

Signaling Pathways and Experimental Workflows

Aurora B Signaling Pathway and Inhibition

The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention by an inhibitor like AZD1152-HQPA.

Caption: Aurora B kinase signaling pathway and the mechanism of inhibition by AZD1152-HQPA.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the IC50 of an Aurora kinase inhibitor in a biochemical assay.

Caption: A generalized experimental workflow for an in vitro Aurora kinase inhibition assay.

Detailed Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from standard kinase assay methodologies.

Materials:

-

Recombinant human Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

AZD1152-HQPA

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of AZD1152-HQPA in DMSO, followed by a final dilution in Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of Aurora B kinase diluted in Kinase Assay Buffer to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of an Aurora kinase inhibitor on cancer cell viability.

Materials:

-

Human cancer cell line (e.g., HCT116 colon cancer cells)

-

Complete cell culture medium

-

AZD1152-HQPA

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AZD1152-HQPA or DMSO (vehicle control) for 72 hours.

-

Viability Assessment (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Viability Assessment (CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI50/IC50 value.

Western Blot for Phospho-Histone H3

This protocol is for detecting the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3.

Materials:

-

Human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)

-

Complete cell culture medium

-

AZD1152-HQPA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of AZD1152-HQPA for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control to confirm equal protein loading.

Conclusion

Aurora kinase inhibitors represent a promising class of targeted therapies for a wide range of cancers. Their mechanism of action is centered on the disruption of mitosis, but the specific cellular phenotypes and downstream consequences are dependent on the isoform selectivity of the inhibitor. A thorough understanding of their biochemical potency, cellular effects, and impact on signaling pathways, as detailed in this guide, is essential for their continued development and clinical application. The use of well-characterized inhibitors like AZD1152-HQPA and Alisertib has been instrumental in advancing our knowledge of Aurora kinase biology and its role in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

Aurora Kinase A: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinase A (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its multifaceted functions, particularly in ensuring the fidelity of mitosis and meiosis, have positioned it as a key molecule in cellular homeostasis. However, the frequent dysregulation of AURKA in a wide array of human cancers has also established it as a bona fide oncogene and a compelling target for cancer therapy. This in-depth technical guide provides a comprehensive overview of the biological functions of Aurora kinase A, its intricate signaling networks, and its implications in tumorigenesis. We delve into detailed methodologies for key experiments, present quantitative data on its activity and expression, and visualize complex pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Biological Functions of Aurora Kinase A

Aurora kinase A is a master regulator of mitotic progression, with its activity tightly controlled throughout the cell cycle. Its expression and kinase activity are low during the G1 and S phases, begin to increase in the G2 phase, and peak during mitosis.[1] AURKA's functions are critical for the successful execution of cell division, from the initial stages of mitotic entry to the final steps of cytokinesis.

Role in Mitosis

Mitosis is a fundamental process of cell division, and AURKA orchestrates several key events to ensure the accurate segregation of genetic material into two daughter cells.

-

Centrosome Maturation and Separation: In the G2 phase, AURKA localizes to the centrosomes and is essential for their maturation.[2] This process involves the recruitment of various proteins, including γ-tubulin, which is crucial for microtubule nucleation.[3] AURKA's activity is required for the separation of the duplicated centrosomes, a critical step for the formation of a bipolar mitotic spindle.[4]

-

Spindle Assembly and Stability: AURKA is a key player in the assembly of the mitotic spindle.[4] It contributes to the stability of the spindle microtubules, ensuring the proper architecture required for chromosome alignment.[5] Inhibition of AURKA leads to defects in spindle formation, often resulting in monopolar or multipolar spindles, which can cause chromosome missegregation.

-

Chromosome Alignment and Segregation: By regulating the dynamics of microtubules and their interaction with kinetochores, AURKA ensures the correct alignment of chromosomes at the metaphase plate. Although Aurora B kinase has a more direct role at the kinetochore, AURKA's influence on spindle integrity is paramount for proper chromosome segregation.

Role in Meiosis

Aurora kinase A is also indispensable for the specialized cell division process of meiosis, which gives rise to gametes. In oocytes, AURKA is essential for the completion of meiosis I.[6] Its functions in meiosis include regulating spindle formation and ensuring the accurate segregation of homologous chromosomes.[6] Perturbations in AURKA activity during meiosis can lead to aneuploidy in the resulting gametes, which is a leading cause of miscarriages and genetic disorders.

Aurora Kinase A Signaling Pathways

The diverse functions of Aurora kinase A are mediated through its interaction with and phosphorylation of a multitude of downstream substrates. Its activity is also tightly regulated by upstream signals and interacting proteins.

Activation of Aurora Kinase A

The activation of AURKA is a multi-step process involving phosphorylation and interaction with co-activators. A key event is the autophosphorylation of Threonine 288 (Thr288) within its activation loop, which significantly increases its kinase activity.[5] This process is facilitated by its interaction with activating proteins such as TPX2 (Targeting Protein for Xklp2).[5]

Key Substrates and Interacting Proteins

AURKA interacts with a vast network of proteins to exert its cellular functions. Some of its key substrates and interacting partners include:

-

TPX2: A crucial co-factor that targets AURKA to the spindle microtubules and is essential for its activation.[5]

-

PLK1 (Polo-like kinase 1): Another key mitotic kinase that is both an upstream regulator and a downstream substrate of AURKA, forming a complex regulatory loop.

-

TACC3 (Transforming acidic coiled-coil containing protein 3): A substrate of AURKA that is important for microtubule stabilization and spindle assembly.

-

p53: A tumor suppressor protein that is phosphorylated and inactivated by AURKA, providing a direct link between AURKA and cancer.[4]

-

BRCA1 (Breast Cancer Type 1 Susceptibility Protein): AURKA can phosphorylate BRCA1, impacting its role in DNA damage repair.

Role of Aurora Kinase A in Cancer

The oncogenic potential of Aurora kinase A is well-established, with its overexpression being a common feature in a wide range of human malignancies, including breast, lung, ovarian, colon, and pancreatic cancers.[5]

Overexpression and Gene Amplification

Elevated levels of AURKA in cancer cells are often a result of gene amplification of its locus on chromosome 20q13.2.[5] Overexpression of AURKA can lead to:

-

Chromosomal Instability (CIN): By causing defects in centrosome number and spindle assembly, AURKA overexpression promotes aneuploidy, a hallmark of cancer.

-

Uncontrolled Cell Proliferation: AURKA can override cell cycle checkpoints, leading to uncontrolled cell division.

-

Inhibition of Apoptosis: By inactivating tumor suppressors like p53, AURKA can help cancer cells evade programmed cell death.

Aurora Kinase A as a Therapeutic Target

The critical role of AURKA in cancer has made it an attractive target for the development of novel anti-cancer therapies. Several small molecule inhibitors targeting AURKA have been developed and are in various stages of clinical trials.

Quantitative Data

Expression of Aurora Kinase A in Cancer

Quantitative studies have consistently shown the upregulation of AURKA expression in various cancer types compared to their normal tissue counterparts.

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Up to 15-fold | [5] |

| Lung Adenocarcinoma | Significantly upregulated (AUC = 0.975) | [7] |

| Ovarian Cancer | Frequently overexpressed | [5] |

| Colon Cancer | Frequently overexpressed | [5] |

| Pancreatic Cancer | Frequently overexpressed | [5] |

| Hepatocellular Carcinoma | Overexpressed in 61% of cases | [5] |

Inhibitors of Aurora Kinase A

A number of small molecule inhibitors targeting Aurora kinase A have been developed. Their potency is often measured by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [8] |

| MK-5108 (VX-689) | Aurora A | 0.064 | |

| Danusertib (PHA-739358) | Pan-Aurora | 13 (Aurora A) | [8] |

| AMG 900 | Pan-Aurora | 5 (Aurora A) | [8] |

| PF-03814735 | Pan-Aurora | 5 (Aurora A) | [8] |

| CYC116 | Aurora A/B | 34-1370 (cell lines) | |

| Hesperadin | Aurora B > Aurora A | - | [5] |

| ZM447439 | Aurora B > Aurora A | - |

Experimental Protocols

In Vitro Kinase Assay (Luminescence-based)

This protocol describes a common method to measure the kinase activity of Aurora A by quantifying the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

Methodology:

-

Reagent Preparation:

-

Thaw recombinant human Aurora A kinase, substrate (e.g., Kemptide), ATP, and kinase assay buffer.

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the kinase buffer, substrate, and ATP.

-

Add the test inhibitor or vehicle control to the respective wells.

-

-

Initiate Reaction:

-

Add the diluted Aurora A kinase to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

-

Stop Reaction and ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol outlines the steps to identify proteins that interact with Aurora A in a cellular context.

Methodology:

-

Cell Lysis:

-

Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and phosphorylation states.

-

-

Pre-clearing (Optional):

-

Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads.

-

-

Antibody Incubation:

-

Incubate the pre-cleared lysate with a primary antibody specific for Aurora A overnight at 4°C with gentle rotation.

-

-

Immunoprecipitation:

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

-

-

Elution:

-

Elute the immunoprecipitated protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

-

Conclusion

Aurora kinase A is a multifaceted protein with indispensable roles in cell division and a significant implication in the pathogenesis of cancer. Its intricate regulation and diverse downstream targets underscore its importance as a central node in cellular signaling. The development of specific inhibitors against AURKA holds great promise for targeted cancer therapy. This technical guide provides a foundational understanding of AURKA's biology and offers detailed methodologies to aid researchers and drug developers in their quest to further unravel its complexities and exploit its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Role of Aurora kinase B in mitosis and cancer

An In-depth Technical Guide on the Role of Aurora Kinase B in Mitosis and Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinase B (AURKB) is a crucial serine/threonine kinase that orchestrates multiple pivotal events during cell division to ensure genomic integrity. As the catalytic heart of the Chromosomal Passenger Complex (CPC), AURKB's precise spatiotemporal regulation is fundamental for processes including chromosome condensation, kinetochore-microtubule attachments, activation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3] Consequently, dysregulation of AURKB expression or activity is frequently observed in various human malignancies, where it contributes to aneuploidy and tumorigenesis.[4][5] This has positioned AURKB as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of AURKB's function in mitosis, its implications in oncology, methodologies for its study, and current therapeutic strategies.

Aurora Kinase B and the Chromosomal Passenger Complex (CPC)

Aurora B functions as the enzymatic core of the Chromosomal Passenger Complex (CPC), which also comprises three non-enzymatic subunits: Survivin (BIRC5), Borealin (CDCA8), and Inner Centromere Protein (INCENP).[1][2] These subunits are essential for the proper localization and function of the entire complex.[2] INCENP, in particular, acts as a scaffold and stimulates the kinase activity of Aurora B.[2] The CPC exhibits a dynamic localization pattern throughout mitosis, which is critical for its function. It localizes to the centromeres in prophase and metaphase, relocates to the central spindle in anaphase, and finally concentrates at the midbody during cytokinesis.[1][2][6]

Core Functions of Aurora Kinase B in Mitosis

Chromosome Condensation and Cohesion

Aurora B plays a role in the global condensation of chromosomes during mitosis. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification historically linked to chromatin compaction.[2][7] While not the sole driver of condensation, its activity is crucial for proper chromosome structure.[2] Additionally, in conjunction with Polo-like kinase 1 (Plk1), Aurora B controls the dissolution of cohesin complexes along the chromosome arms during prophase, while centromeric cohesion is preserved until anaphase onset.[1]

Regulation of Kinetochore-Microtubule Attachments

A primary function of Aurora B is to ensure the correct biorientation of sister chromatids on the mitotic spindle.[2][3] It achieves this by acting as a key component of the error correction mechanism, which destabilizes improper kinetochore-microtubule attachments.[3] Erroneous attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments, lack the tension generated by proper amphitelic attachments.[3] In the absence of tension, Aurora B, localized at the inner centromere, can phosphorylate various components of the outer kinetochore, including the Ndc80 complex.[8] This phosphorylation reduces the affinity of the kinetochore for microtubules, promoting their detachment and providing an opportunity for correct attachments to form.[3][8]

Spindle Assembly Checkpoint (SAC) Signaling

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2][3] Aurora B is a key upstream regulator of the SAC.[9] By destabilizing incorrect kinetochore-microtubule attachments, it indirectly generates the unattached kinetochores that are the primary signal for SAC activation.[3][10] Furthermore, Aurora B directly promotes SAC signaling by phosphorylating kinetochore proteins, such as Bub1, which is necessary for the recruitment and maintenance of other SAC components like Mad2 and BubR1 at the kinetochore.[2][11][12] This ensures that the anaphase-promoting complex/cyclosome (APC/C) remains inhibited until all chromosomes are bioriented.[3]

Cytokinesis

Following chromosome segregation in anaphase, the CPC, including Aurora B, relocates to the central spindle and subsequently to the midbody.[1][6] This relocalization is essential for the successful completion of cytokinesis.[1] At the cleavage furrow, Aurora B phosphorylates several substrates, including myosin II regulatory light chain, which is necessary for the proper localization and function of the contractile ring.[2] It also phosphorylates intermediate filament proteins, promoting their disassembly at the cleavage plane to facilitate cell division.[2]

Aurora Kinase B in Cancer

The critical functions of Aurora B in mitosis mean that its misregulation can lead to chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[5]

Overexpression in Human Tumors

Overexpression of AURKB mRNA and protein is a common feature across a wide range of human cancers, including breast, lung, colon, liver, prostate, and hematological malignancies.[4][13][14][15] Elevated AURKB expression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[4][14][15] For instance, in hepatocellular carcinoma (HCC) and retinoblastoma, high AURKB levels are associated with more aggressive disease.[14][15] However, it is noteworthy that increased AURKB expression does not always correlate with a proportional increase in its co-activator INCENP, which can paradoxically lead to reduced kinase activity and mitotic defects.[13]

| Cancer Type | Frequency of AURKB Overexpression (mRNA) | Associated Prognosis | Reference |

| Breast Cancer | ≥80% | Poor survival with high AURKB:INCENP ratio | [13] |

| Hepatocellular Carcinoma | Significantly higher than normal tissue | Poor prognosis, correlated with T stage | [14] |

| Prostate Cancer | ~60% | Promotes tumor progression | [13][16] |

| Colorectal Cancer | ~60% | Implicated in tumorigenesis | [4][13] |

| Lung Cancer | ≥80% | Target for therapy | [4][13] |

| Retinoblastoma | Markedly elevated | Correlates with optic nerve invasion | [15] |

| B-cell ALL | Inverse correlation with p21Cip1 | Implicated in tumor development | [5] |

Role in Tumorigenesis

Overexpression of Aurora B can drive tumorigenesis through multiple mechanisms. Firstly, by overriding the spindle assembly checkpoint, it can lead to premature anaphase entry and chromosome missegregation, directly causing aneuploidy.[5] Secondly, sustained AURKB expression can confer resistance to other therapies, such as PI3K inhibitors in head and neck squamous cell carcinoma.[11] Thirdly, Aurora B has been shown to suppress the expression of the cell cycle inhibitor p21Cip1, a key target of the p53 tumor suppressor, thereby promoting proliferation.[5]

As a Therapeutic Target

The frequent overexpression of Aurora B in tumors and its essential role in cell division make it an attractive target for cancer therapy.[4][17] Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and the generation of polyploid cells, which ultimately can trigger apoptosis.[7] Numerous small-molecule inhibitors targeting Aurora B have been developed and evaluated in preclinical and clinical settings.

| Inhibitor | Type | IC50 (Aurora B) | Selectivity | Status/Note | Reference |

| AZD1152 (Barasertib) | ATP-competitive | 0.37 - 1 nM | >1000-fold vs Aurora A | Clinical trials for AML and solid tumors | [4] |

| GSK1070916 | ATP-competitive | 0.38 nM | >250-fold vs Aurora A | Clinical trials for solid tumors and leukemia | [4] |

| VX-680 (Tozasertib) | Pan-Aurora inhibitor | 18 nM | More potent against Aurora A (0.6 nM) | Clinical trials for various cancers | [4] |

| BI 847325 | Dual Aurora/MEK inhibitor | 3 nM | Also inhibits Aurora A/C and MEK | Preclinical and clinical evaluation | [4] |

| HOI-07 | Aurora B specific | ~0.1 µM | No effect on Aurora A at 1 µM | Preclinical | [7] |

Experimental Protocols for Studying Aurora Kinase B

In Vitro Kinase Assay

This protocol is used to measure the direct enzymatic activity of Aurora B and to assess the potency of inhibitors.

Principle: Recombinant active Aurora B phosphorylates a substrate (e.g., Histone H3 or Myelin Basic Protein) using ATP. The amount of phosphorylation or ADP produced is then quantified. The luminescence-based ADP-Glo™ assay is a common method.[17][18]

Materials:

-

Purified recombinant active Aurora B kinase.

-

Substrate: Inactive Histone H3[7] or Myelin Basic Protein (MBP).[19]

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT, 5 mM beta-glycerophosphate).[7]

-

ATP (at or near Km concentration).

-

Test inhibitors dissolved in DMSO.

-

Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).[17][19]

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test inhibitor in Kinase Buffer. The final DMSO concentration should not exceed 1%.[19]

-

In a 384-well plate, add 1 µl of inhibitor solution (or DMSO for control).[17]

-

Add 2 µl of diluted Aurora B enzyme to each well.[17]

-

Prepare a mix of substrate and ATP in Kinase Buffer.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.[17]

-

Stop the reaction and measure the output:

-

For ADP-Glo™: Add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature. Then add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.[17]

-

For Western Blot: Stop the reaction with SDS sample buffer. Run samples on SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).[7]

-

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of Aurora B and the effects of its inhibition on mitotic structures.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against Aurora B or other markers (e.g., α-tubulin for microtubules). Fluorescently labeled secondary antibodies are used for visualization. DNA is counterstained with DAPI.[7]

Procedure:

-

Seed cells (e.g., A549 or HeLa) on glass coverslips or in chamber slides and culture overnight.

-

Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).[7]

-

Wash cells with PBS and fix with ice-cold methanol (B129727) for 10-15 minutes.[7]

-

Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]

-

Incubate with primary antibodies (e.g., anti-Aurora B, anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 10-30 minutes.[7]

-

Mount coverslips on slides with mounting medium and visualize using a fluorescence microscope.

Immunoprecipitation (IP) and Western Blotting

This protocol is used to study protein-protein interactions (e.g., Aurora B with other CPC components or substrates) and to assess the phosphorylation status of downstream targets in cells.

Principle: A specific antibody is used to pull down Aurora B and its binding partners from a cell lysate. The resulting protein complexes are then analyzed by Western blotting.

Procedure:

-

Treat cultured cells as required and harvest.

-

Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 0.1-0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).[20]

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with an anti-Aurora B antibody (or control IgG) for 2-4 hours or overnight at 4°C.[21]

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with IP Lysis Buffer.

-

Elute the proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using antibodies against Aurora B, its known interactors (e.g., INCENP, Survivin, EB1), or phosphorylated substrates (e.g., phospho-Histone H3 Ser10).[7][21]

Conclusion and Future Directions

Aurora kinase B is an indispensable regulator of mitosis whose activity must be flawlessly controlled to maintain genome stability. Its widespread overexpression in cancer and correlation with poor outcomes have solidified its status as a high-value therapeutic target. While several inhibitors have been developed, challenges related to selectivity, off-target effects, and intrinsic or acquired resistance remain. Future research should focus on developing more selective Aurora B inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies that exploit synthetic lethal interactions with AURKB inhibition. A deeper understanding of the complex regulatory networks governing Aurora B function will continue to unveil new avenues for therapeutic intervention against cancer.

References

- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurora B Kinase Promotes CHIP-Dependent Degradation of HIF1α in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.co.uk [promega.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. academic.oup.com [academic.oup.com]

- 21. pnas.org [pnas.org]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, key regulators of mitotic progression, have emerged as a pivotal target in oncology. Their overexpression is a hallmark of numerous cancers, correlating with genetic instability and poor prognosis. This has spurred a global effort in the discovery and development of small molecule inhibitors aimed at disrupting the lifecycle of malignant cells. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel Aurora kinase inhibitors, offering a comprehensive resource for professionals in the field of drug development.

The Aurora Kinase Family: Prime Targets in Oncology

The Aurora kinase family consists of three highly homologous serine/threonine kinases (Aurora A, B, and C) that play critical roles in orchestrating the complex process of cell division.

-

Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.

-

Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

-

Aurora C shares functions with Aurora B and is highly expressed in meiotic cells.

Given their fundamental roles in mitosis, the dysregulation of Aurora kinases can lead to aneuploidy and tumorigenesis, making them attractive targets for therapeutic intervention.

Discovery of Novel Aurora Kinase Inhibitors: A Multi-pronged Approach

The identification of potent and selective Aurora kinase inhibitors is a multifaceted process that integrates computational methods with high-throughput screening and detailed cellular characterization.

High-Throughput Screening (HTS)

Initial discovery efforts often involve high-throughput screening of large chemical libraries against purified Aurora kinase enzymes. Biochemical assays, such as the luminescence-based ADP-Glo™ kinase assay, are instrumental in identifying initial "hit" compounds that modulate kinase activity.

Structure-Based Drug Design (SBDD)

Once initial hits are identified, structure-based drug design (SBDD) plays a crucial role in optimizing their potency and selectivity. By leveraging the crystal structures of Aurora kinases, medicinal chemists can rationally design modifications to enhance the binding affinity and specificity of the inhibitor. This iterative process of design, synthesis, and testing is fundamental to the development of clinical candidates.

Phenotypic Screening

In addition to target-based approaches, phenotypic screening has emerged as a powerful tool for discovering novel inhibitors. This strategy involves screening compound libraries in cell-based assays to identify molecules that induce a desired cellular phenotype consistent with Aurora kinase inhibition, such as polyploidy or apoptosis. High-content imaging (HCI) is a particularly valuable technology in this context, allowing for the simultaneous measurement of multiple cellular parameters.

Synthesis of Novel Aurora Kinase Inhibitors: An Exemplary Pathway

The chemical synthesis of Aurora kinase inhibitors often involves multi-step reaction sequences to construct the core scaffolds and introduce various functional groups that fine-tune their pharmacological properties. Below is a generalized, exemplary synthetic scheme for a pyrimidine-based Aurora kinase inhibitor, a common scaffold among clinical candidates.

Exemplary Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

The synthesis of a pyrimidine-based inhibitor may commence with the construction of a substituted pyrimidine (B1678525) core. This is often achieved through the condensation of a guanidine (B92328) derivative with a β-ketoester or a related three-carbon electrophile. Subsequent functionalization of the pyrimidine ring is then carried out through a series of reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce the desired side chains. These side chains are crucial for achieving high potency and selectivity for the target Aurora kinase. For instance, a key step might involve a Suzuki or Buchwald-Hartwig coupling to append an aryl or heteroaryl group at a specific position on the pyrimidine core. Finally, purification of the final compound is typically achieved through column chromatography or recrystallization to yield the highly pure inhibitor required for biological evaluation.

Quantitative Data Presentation

A critical aspect of drug discovery is the quantitative comparison of the potency and selectivity of different inhibitors. The following tables summarize key data for several prominent Aurora kinase inhibitors.

| Inhibitor | Type | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Reference(s) |

| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - | [1] |

| Barasertib (AZD1152-HQPA) | Aurora B selective | 1369 | 0.37 | - | [2] |

| AMG 900 | Pan-Aurora | 5 | 4 | 1 | [1] |

| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | [2] |

| MK-5108 | Aurora A selective | 0.064 | 14.08 (220-fold higher) | 12.16 (190-fold higher) | [3] |

| SNS-314 | Pan-Aurora | 9 | 31 | 3 | [3] |

| PF-03814735 | Pan-Aurora | 5 | 0.8 | - | [3] |

| CYC116 | Pan-Aurora | 44 | 19 | 65 | [3] |

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Alisertib (MLN8237) | HCT-116 | Colon Cancer | 2.5 | [4] |

| AMG 900 | HCT-15 | Colon Cancer | <10 | [5] |

| AMG 900 | MES-SA-Dx5 | Uterine Sarcoma | <10 | [5] |

| Barasertib (AZD1152-HQPA) | SCLC lines | Small Cell Lung Cancer | Varies | [2] |

| SNS-314 | Various | Various | 1.8 - 24.4 | [3] |

| PF-03814735 | Various | Various | 42 - 150 | [3] |

| CYC116 | Various | Various | 34 - 1370 | [3] |

Key Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of preclinical drug development. The following sections provide detailed methodologies for key assays used to characterize Aurora kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor dilution.

-

Add 5 µL of a mix containing the kinase substrate and ATP in Kinase Assay Buffer.

-

To initiate the reaction, add 2.5 µL of diluted Aurora kinase.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[6]

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][8]

-

-

Data Acquisition: Measure luminescence using a plate reader.

Western Blot Analysis of Phospho-Histone H3 (Ser10)

This cell-based assay is a hallmark for assessing the in-cell activity of Aurora B inhibitors.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

Test compounds (inhibitors)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples for loading.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

High-Content Imaging for Cellular Phenotyping

High-content imaging (HCI) allows for the quantitative analysis of inhibitor-induced cellular phenotypes.

Materials:

-

Cancer cell line of interest

-

Test compounds (inhibitors)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating and Treatment: Seed cells in multi-well imaging plates and treat with inhibitors.

-

Fixation and Permeabilization: Fix the cells with fixative and then permeabilize with permeabilization buffer.

-

Immunostaining:

-

Block non-specific binding with blocking solution.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify various cellular parameters, such as nuclear size, DNA content (based on DAPI intensity), and the intensity of phospho-Histone H3 staining.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the intricate signaling networks and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complexities.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. promega.com [promega.com]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinases—a family of serine/threonine kinases crucial for the regulation of mitosis—have emerged as prominent targets in oncology drug discovery. Their overexpression in a variety of human cancers has spurred the development of numerous small molecule inhibitors. Among these, compounds featuring a pyrimidine (B1678525) core have demonstrated significant promise, with several advancing into clinical trials. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine-based Aurora kinase inhibitors, offering a valuable resource for the design and development of next-generation therapeutics. We will delve into the quantitative data driving SAR insights, detail the experimental protocols for inhibitor evaluation, and visualize the complex biological pathways and experimental workflows.

The Pyrimidine Scaffold: A Privileged Structure for Aurora Kinase Inhibition

The pyrimidine ring system serves as a versatile and effective scaffold for the design of Aurora kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinases is a cornerstone of its inhibitory activity. The 2,4-disubstituted pyrimidine core is a particularly common motif, allowing for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Insights

Systematic modifications of the pyrimidine scaffold have yielded critical insights into the structural requirements for potent Aurora kinase inhibition. The following sections and accompanying data tables summarize key SAR findings from various studies.

2,4,6-Trisubstituted Pyrimidine Derivatives

A notable class of inhibitors is based on a 2,4,6-trisubstituted pyrimidine core. Structure-activity relationship studies have revealed that substitutions at these positions are critical for potent inhibition of Aurora kinases and antiproliferative activity. For instance, Long et al. developed a series of N-trisubstituted pyrimidine derivatives and identified compound 11j as a highly potent inhibitor.[1]

Key SAR Observations for N-trisubstituted Pyrimidines:

-

Substitution at the 2- and 4-positions: Anilinic substituents at these positions are crucial for activity, forming hydrogen bonds with the hinge region of the kinase.

-

Substitution at the 6-position: Small alkyl groups, such as a methyl group, are often well-tolerated and can contribute to favorable interactions within the binding pocket.

-

Substituents on the aniline (B41778) rings: The nature and position of substituents on the aniline rings significantly impact potency and selectivity. Electron-withdrawing and lipophilic groups can enhance activity.

| Compound | R1 | R2 | R3 | Aurora A IC50 (nM)[1] | U937 Cell IC50 (nM)[1] |

| 11a | H | H | H | 115.3 | 256.4 |

| 11e | 4-F | H | H | 35.2 | 89.7 |

| 11j | 4-Cl | 3-CF3 | 4-OCH3 | 7.1 | 12.2 |

| 11l | 4-Br | 3-NO2 | 4-OCH3 | 15.6 | 45.3 |

2,4-Diaminopyrimidine (B92962) Derivatives

Another extensively studied class of inhibitors features a 2,4-diaminopyrimidine scaffold. Chi et al. designed a series of these derivatives with the aim of inhibiting Aurora A kinase and reducing levels of MYC oncoproteins.[2][3] Their work led to the identification of compound 13 , a potent inhibitor of Aurora A.[2][3]

Key SAR Observations for 2,4-Diaminopyrimidine Derivatives:

-

N4-Substitution: A substituted pyrazolyl group at the N4-position was found to be favorable for activity.[2][3]

-

N2-Substitution: A pyrrolidinyl linker at the N2-position provided a key attachment point for further modification.[2][3]

-

Phenyl Ring Substituents: Halogen substitutions on the phenyl ring attached to the pyrrolidine (B122466) linker were critical for potency. A 4-chloro-2-fluorophenyl group (as in compound 13 ) was identified as optimal.[2][3] The positions of these halogens are crucial for activity.[2][3] Replacing the chlorine with a fluorine atom decreased inhibitory activity.[2][3]

-

Piperazine Moiety: An ethylpiperazine group attached to the pyrimidine core contributed to the overall potency and properties of the compounds.[2][3]

| Compound | Phenyl Ring Substitution | Aurora A IC50 (nM)[2][3] | cMYC Reduction (%) at 1.0 µM[2][3] | MYCN Reduction (%) at 1.0 µM[2][3] |

| 7 | 4-Chlorophenyl | 25.3 ± 4.5 | 10 ± 5 | 15 ± 7 |

| 10 | 4-Chloro-3-fluorophenyl | 52.2 ± 8.1 | 35 ± 8 | 40 ± 11 |

| 13 | 4-Chloro-2-fluorophenyl | 15.8 ± 3.2 | >50 | >50 |

| 17 | 4-Chloro-2,3-difluorophenyl | 64.9 ± 13.7 | 40 ± 9 | 45 ± 12 |

| 19 | 4-Fluorophenyl | >100 | Not Determined | Not Determined |

Clinically Investigated Pyrimidine-Based Aurora Kinase Inhibitors

Several pyrimidine-based inhibitors have progressed into clinical trials, underscoring the therapeutic potential of this scaffold. These compounds exhibit varying degrees of selectivity for the different Aurora kinase isoforms.[4]

| Compound | Target(s) | Aurora A IC50 (µM)[4] | Aurora B IC50 (µM)[4] |

| Alisertib (MLN8237) | Aurora A | 0.0012 | - |

| Barasertib (AZD1152) | Aurora B | - | 0.00037 |

| ENMD-2076 | Aurora A, others | 0.014 | - |

| AMG900 | Aurora A, B, C | - | 0.004 |

| PF-03814735 | Pan-Aurora | 0.0008 | - |

Experimental Protocols

The evaluation of Aurora kinase inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a widely used method for determining the IC50 values of inhibitors in a cell-free system.[5][6][7]

Materials:

-

Recombinant Aurora kinase (A or B)

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

ATP

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer with a final DMSO concentration of 1%.

-

Reaction Setup:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7] Incubate for 30 minutes at room temperature.[7]

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (ATPlite™ Assay)

This assay assesses the effect of inhibitors on the proliferation of cancer cell lines by measuring the intracellular ATP levels, which correlate with the number of viable cells.[5]

Materials:

-

Cancer cell line (e.g., U937, HeLa)

-

Cell culture medium and supplements

-

Test compounds (inhibitors) dissolved in DMSO

-

ATPlite™ Assay Kit (PerkinElmer)

-

White, opaque 96-well plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a DMSO-treated vehicle control.

-

Lysis and ATP Measurement:

-

Add the lysis buffer from the ATPlite™ kit to each well and shake for 5 minutes.

-

Add the substrate solution to each well and shake for another 5 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC50 value.

Western Blotting for Target Engagement and Downstream Effects

Western blotting is used to confirm that the inhibitor engages with its target in cells and to assess its effects on downstream signaling pathways. For Aurora kinase inhibitors, this often involves measuring the phosphorylation status of key substrates like Histone H3 at Serine 10 (a substrate of Aurora B) or the levels of proteins like MYC.[2][3][6]

Materials:

-

Cancer cell line

-

Test compounds (inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-cMYC, anti-MYCN, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Treatment: Treat cells with a dose range of the inhibitor for a specified time (e.g., 24 hours).[2][3]

-

Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Signal Detection: Detect the signal using an ECL reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels or phosphorylation.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the biological context in which Aurora kinase inhibitors function is paramount. The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and a typical experimental workflow for inhibitor discovery.

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

References

- 1. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.co.uk [promega.co.uk]

The Crossroads of Mitotic Intervention: A Technical Guide to Pan-Aurora Kinase Inhibitors Versus Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This has led to the development of a diverse landscape of small molecule inhibitors, broadly categorized as pan-Aurora inhibitors, which target multiple family members, and selective inhibitors, which are designed to target a specific Aurora kinase, most commonly Aurora A or Aurora B. This technical guide provides an in-depth comparison of these two classes of inhibitors, detailing their mechanisms of action, summarizing key preclinical and clinical data, and providing established experimental protocols for their evaluation.

Introduction: The Aurora Kinase Family - Guardians of Mitosis

The three principal members of the Aurora kinase family have distinct, yet coordinated, roles throughout the cell cycle, primarily during mitosis[1].

-

Aurora A is primarily associated with centrosome maturation and separation, spindle assembly, and mitotic entry[2]. Its activity is crucial for the establishment of a bipolar spindle, a prerequisite for accurate chromosome segregation.

-

Aurora B is a component of the chromosomal passenger complex (CPC)[3]. This complex localizes to centromeres in early mitosis and relocates to the spindle midzone during anaphase. Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis[4].

-

Aurora C shares significant homology with Aurora B and is also a component of the CPC[5]. While its expression is more restricted, primarily to meiotic cells, it is also found to be aberrantly expressed in some cancers. It is believed to have functions that overlap with Aurora B[5][6].

Given their critical roles in cell division, the overexpression of Aurora kinases can lead to genomic instability and aneuploidy, contributing to tumorigenesis[7]. This has established them as compelling targets for anti-cancer drug development[4].

Pan-Aurora Kinase Inhibitors: A Multi-pronged Attack

Pan-Aurora kinase inhibitors are designed to inhibit multiple Aurora kinase family members simultaneously. This broad-spectrum inhibition is predicated on the hypothesis that targeting the distinct and essential functions of both Aurora A and B will lead to a more potent anti-tumor effect.

Mechanism of Action and Cellular Phenotypes:

Inhibition of both Aurora A and Aurora B by a pan-inhibitor results in a complex cellular phenotype that combines the effects of inhibiting each kinase individually. This typically includes:

-

Defective Spindle Formation: Due to Aurora A inhibition, cells fail to form a proper bipolar spindle, often resulting in monopolar or disorganized spindles[3].

-

Failed Cytokinesis and Polyploidy: Inhibition of Aurora B disrupts the final stages of cell division, leading to a failure of cytokinesis and the formation of large, polyploid cells[8]. This is a hallmark phenotype of Aurora B inhibition.

-

Apoptosis: The accumulation of severe mitotic errors ultimately triggers programmed cell death (apoptosis)[8].

Selective Aurora Kinase Inhibitors: Precision Targeting

Selective inhibitors are developed to target a single Aurora kinase, with the majority focusing on either Aurora A or Aurora B. The rationale behind this approach is to achieve a more targeted therapeutic effect with a potentially wider therapeutic window and reduced off-target toxicities.

Selective Aurora A Inhibitors

Mechanism of Action and Cellular Phenotypes:

Selective inhibition of Aurora A primarily disrupts the early stages of mitosis, leading to:

-

Inhibition of Centrosome Separation: Cells are unable to separate their centrosomes, leading to the formation of monopolar spindles[3].

-

Mitotic Arrest: The activation of the spindle assembly checkpoint due to improper spindle formation causes cells to arrest in mitosis[9].

-

Apoptosis: Prolonged mitotic arrest ultimately induces apoptosis[9].

Selective Aurora B Inhibitors

Mechanism of Action and Cellular Phenotypes:

Targeting Aurora B leads to a distinct set of cellular consequences that manifest later in mitosis:

-

Chromosome Misalignment: Inhibition of Aurora B disrupts the correction of erroneous kinetochore-microtubule attachments, leading to chromosome alignment defects[9].

-

Override of the Spindle Assembly Checkpoint: Despite chromosome misalignment, cells often exit mitosis without a proper anaphase, a phenomenon known as mitotic slippage[9].

-

Endoreduplication and Polyploidy: Following mitotic slippage, cells re-enter the cell cycle without proper segregation of their chromosomes, leading to endoreduplication and the formation of polyploid cells[9].

-

Apoptosis: The resulting genomic instability and polyploidy eventually lead to apoptosis[3].

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the biochemical potency (IC50 values) of representative pan-Aurora and selective Aurora kinase inhibitors against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in in vitro assays.

Table 1: Pan-Aurora Kinase Inhibitors - Biochemical Potency (IC50 in nM)

| Inhibitor | Aurora A | Aurora B | Aurora C | Other Notable Targets | Reference(s) |

| Danusertib (PHA-739358) | 13 | 79 | 61 | Abl, Ret, TrkA, FGFR1 | [3] |

| Tozasertib (VX-680) | 0.6 (Ki) | <25 | <25 | FLT3, BCR-ABL | [2] |

| AT9283 | ~3 | ~3 | - | JAK2/3, Abl1(T315I) | [2] |

| SNS-314 | 9 | 31 | 3 | Trk A/B, Flt4, Fms | [2] |

| AMG 900 | 5 | 4 | 1 | p38α, TYK2, JNK2, MET, TIE2 | [9] |

| CYC116 | 44 | 19 | 65 | VEGFR2 | [3] |

| PF-03814735 | 5 | 0.8 | - | FLT1, FAK, TrkA, MET, FGFR1 | [3][10] |

| CCT129202 | 42 | 198 | 227 | - | [11] |

| PHA-680632 | 27 | 135 | 120 | FGFR1 | [11] |

| CCT137690 | 15 | 25 | 19 | - | [2] |

| ENMD-2076 | 14 | >350 | - | FLT3, Src, VEGFR2, FGFR1 | [3] |

Table 2: Selective Aurora Kinase Inhibitors - Biochemical Potency (IC50 in nM)

| Inhibitor | Aurora A | Aurora B | Selectivity (Fold B vs A) | Reference(s) |

| Alisertib (MLN8237) | 1.2 | 396.5 | ~330 | [9] |

| MK-5108 (VX-689) | 0.064 | 14.08 | ~220 | [3] |

| MLN8054 | 4 | >160 | >40 | [2] |

| AK-01 (LY3295668) | - | - | >1000 | [12] |

| Barasertib (AZD1152-HQPA) | 1400 (Ki) | <1 (Ki) | >1400 | [10] |

| Hesperadin | - | 250 | - | [2] |

| GSK1070916 | >350 | 3.5 | >100 | [3] |

| ZM 447439 | 110 | 130 | ~1.2 | [2] |

Note: Some values are reported as Ki (inhibition constant) which is a measure of binding affinity. A lower IC50 or Ki value indicates higher potency.

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathways in Mitosis

The following diagrams illustrate the key roles of Aurora A and Aurora B in regulating mitotic progression.

References

- 1. benchchem.com [benchchem.com]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 5. Aurora kinase C - Wikipedia [en.wikipedia.org]

- 6. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution and Conservation of Aurora Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolution, conservation, and functional significance of the Aurora kinase family. We delve into their evolutionary history, structural similarities and differences, roles in cellular signaling, and their importance as therapeutic targets in oncology. This document is intended to be a valuable resource, presenting quantitative data in a clear, comparative format, detailing key experimental methodologies, and illustrating complex biological pathways and workflows.

Introduction to Aurora Kinases

Aurora kinases are a highly conserved family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and meiosis.[1] First identified in genetic screens in Drosophila melanogaster and Saccharomyces cerevisiae, these enzymes are essential for ensuring the fidelity of chromosome segregation and cytokinesis.[2][3] In mammals, the family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), each with distinct subcellular localizations and functions during cell division.[4] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, leading to genomic instability and promoting tumorigenesis, making them attractive targets for cancer therapy.[5]

Evolution and Conservation of Aurora Kinases

The Aurora kinase family has a deep evolutionary history, with a single ancestral gene, Ipl1, identified in yeast.[5] Through gene duplication events, this family has expanded in multicellular organisms. Most metazoans possess two Aurora kinases, orthologs of Aurora A and Aurora B.[6] Mammals are unique in having a third member, Aurora C, which is thought to have arisen from a more recent duplication of an ancestral AURKB gene.[7]

Sequence Conservation

The kinase domains of Aurora kinases are highly conserved across species, reflecting their fundamental role in cell division. The N-terminal domains, however, are more divergent and are believed to contribute to the specific subcellular localization and protein-protein interactions of each paralog.[4]

Table 1: Amino Acid Sequence Identity of Human Aurora Kinases

| Comparison | Full-Length Identity (%) | Catalytic Domain Identity (%) |

| Aurora A vs. Aurora B | 57 | 71 |

| Aurora A vs. Aurora C | 60 | 60 |

| Aurora B vs. Aurora C | 75 | 75 |

Data sourced from Willems et al., 2018.[5]

Table 2: Cross-Species Sequence Identity of the Aurora Kinase Catalytic Domain to Human Orthologs (%)

| Organism | Aurora A (vs. Human AURKA) | Aurora B (vs. Human AURKB) |

| Mus musculus (Mouse) | ~90 | ~90 |

| Danio rerio (Zebrafish) | High | High |

| Xenopus laevis (Frog) | 68 | High |

| Drosophila melanogaster (Fruit fly) | 62 | High |

| Caenorhabditis elegans (Nematode) | Moderate | Moderate |

| Saccharomyces cerevisiae (Yeast) | 45 (vs. Ipl1) | 45 (vs. Ipl1) |

Data compiled from multiple sources, including Kimura et al., 1997.[8] Note: "High" and "Moderate" are used where specific percentages were not available in the searched literature, but high degrees of similarity were indicated.

Phylogenetic Tree

The evolutionary relationships of Aurora kinases can be visualized through a phylogenetic tree. This analysis reveals the ancient origins of the Aurora A and B lineages and the more recent emergence of Aurora C in mammals.

Signaling Pathways and Cellular Functions

Aurora kinases are central hubs in the regulation of mitosis, with each paralog having distinct but sometimes overlapping roles. Their activity is tightly regulated by upstream activators and their substrate specificity is determined by their subcellular localization and interacting partners.

Aurora A Signaling

Aurora A is primarily involved in centrosome maturation, mitotic entry, and the formation of the bipolar spindle.[4] Its activity is regulated by several cofactors, including TPX2, Ajuba, and Bora.[5]

Aurora B and C Signaling

Aurora B and C are components of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[5] The CPC localizes to the centromeres during early mitosis and moves to the spindle midzone during anaphase, playing a crucial role in chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[1] Aurora C shares high sequence homology with Aurora B and can compensate for its function in some contexts, though it is primarily expressed in meiotic cells.[8]

Conservation and Drug Development

The high degree of conservation in the ATP-binding pocket of Aurora kinases, coupled with their overexpression in cancer, has made them prime targets for the development of small molecule inhibitors.[5]

Structural Basis for Inhibitor Design

The ATP-binding sites of Aurora A and B are highly similar, presenting a challenge for the development of selective inhibitors. However, subtle differences in the amino acid residues lining this pocket can be exploited. For example, the Thr217 residue in Aurora A is an glutamic acid in Aurora B, and this difference is a key determinant for the selectivity of some inhibitors like MLN8054.[9]

Table 3: Key Amino Acid Differences in the ATP-Binding Pocket of Human Aurora A and B

| Aurora A Residue | Aurora B Residue |

| Leu215 | Arg159 |

| Thr217 | Glu161 |

| Arg220 | Lys164 |

Data sourced from Fancelli et al., 2006.

Pan- and Selective Aurora Kinase Inhibitors

A variety of Aurora kinase inhibitors have been developed, falling into two main categories:

-

Pan-inhibitors: These compounds target all three Aurora kinases (e.g., VX-680).

-

Selective inhibitors: These molecules are designed to target a specific Aurora kinase, most commonly Aurora A (e.g., Alisertib/MLN8237) or Aurora B (e.g., Barasertib/AZD1152).

The choice between a pan- or selective inhibitor depends on the specific therapeutic strategy and the desire to minimize off-target effects.

Table 4: Selected Aurora Kinase Inhibitors and their Target Specificity (IC50/Ki in nM)

| Inhibitor | Aurora A | Aurora B | Aurora C | Selectivity |

| Pan-Inhibitors | ||||

| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | Pan |

| Aurora A Selective | ||||